molecular formula C20H13ClFN3O B2495083 N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide CAS No. 439096-62-5

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide

Cat. No.: B2495083
CAS No.: 439096-62-5
M. Wt: 365.79
InChI Key: UNDJMWAKQMYSRO-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 3 and a 2-fluorobenzamide at position 8. The structural design aims to balance electronic effects (via halogenation) and steric bulk to optimize target binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-14-9-7-13(8-10-14)18-12-23-19-17(6-3-11-25(18)19)24-20(26)15-4-1-2-5-16(15)22/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDJMWAKQMYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CN3C2=NC=C3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide typically involves multistep reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Cancer Therapy

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide has shown promising results in the treatment of various cancers. Its structure suggests potential interactions with biological targets involved in tumor growth and proliferation.

Case Studies and Findings

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against leukemia cell lines. For instance, derivatives related to this compound have demonstrated IC50 values ranging from 1.54 µM to 4.23 µM against different leukemia cell lines such as MV4-11 and K562 . This suggests its potential as a lead compound for developing new anticancer agents.
  • Mechanism of Action : The underlying mechanisms of its anticancer activity appear to be distinct from traditional pathways like tubulin polymerization or Src inhibition, indicating a unique mode of action that could be exploited for therapeutic purposes .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways.

Enzyme Targets

Pharmacological Applications

Beyond cancer treatment and enzyme inhibition, this compound may have broader pharmacological implications.

Potential Uses

  • Targeting Kinases : The compound's structure suggests it could interact with various kinases involved in cancer signaling pathways. For instance, similar imidazo[1,2-a]pyridine derivatives have been reported to inhibit c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs) . This opens avenues for further research into its efficacy against other kinase-related malignancies.

Summary of Research Findings

Application AreaKey FindingsReferences
Cancer TherapyIC50 values between 1.54 µM and 4.23 µM against leukemia cell lines
Enzyme InhibitionPotential acetylcholinesterase inhibition related to neurodegenerative diseases
Kinase TargetingPossible inhibition of c-KIT kinase mutations in GISTs

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name & Source Core Substituents Molecular Weight Melting Point (°C) Key Modifications vs. Target Compound
Target Compound 3-(4-chlorophenyl), 8-(2-fluorobenzamide) Not provided Not provided Reference structure
Cpd S8 () 2-(4-chlorophenyl), 6-(N-methylbenzamide) Not provided 225–227 Substituents at positions 2 and 6; N-methyl amide
Cpd 26 () 8-(3-fluorobenzamide), 6-methyl, 2-(pyrrolidine-1-carbonyl) Not provided 263–265 Pyrrolidine-carbonyl at position 2; higher crystallinity
4-Fluoro-N-(8-methyl-2-phenylimidazo... () 3-(4-fluorobenzamide), 8-methyl, 2-phenyl 345.377 Not provided 4-fluoro benzamide; methyl and phenyl on core
Cpd 3g () 8-(4-chlorophenyl), 2-methyl, 3-acetyl Not provided 111–114 Acetyl at position 3; no benzamide moiety
Cpd 5a () 8-bromo, 2-bromo, 4-fluoro benzamide 508.0 Not provided Dual bromo substituents; higher molecular weight
Key Observations:
  • Substituent Position : The target’s 3-(4-chlorophenyl) and 8-benzamide substituents differ from analogs like Cpd S8 (positions 2 and 6) and Cpd 26 (position 2 pyrrolidine), which may alter binding pocket interactions .
  • Halogenation : The 2-fluorobenzamide in the target contrasts with 4-Fluoro-N-(8-methyl-2-phenyl...) (), where the fluoro is para to the amide. Ortho-fluorination may enhance metabolic stability by steric hindrance .

Pharmacological and ADME Profiles

Limited pharmacological data are available in the evidence, but inferences can be drawn:

  • Its N-methyl amide may improve solubility but reduce target affinity compared to the target’s unmodified benzamide .
  • Cpd 26 () includes a pyrrolidine-carbonyl group, which could enhance lipophilicity and membrane permeability but increase CYP450 metabolism risk .

Biological Activity

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide, also known by its CAS number 439096-62-5, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H13_{13}ClFN3_3O
  • Molecular Weight : 365.79 g/mol
  • CAS Number : 439096-62-5

Structure

The compound features an imidazo[1,2-a]pyridine moiety substituted with a 4-chlorophenyl group and a 2-fluorobenzamide group, contributing to its unique biological properties.

  • Kinase Inhibition : Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on various kinases involved in cancer progression. For instance, derivatives of benzamides have shown moderate to high potency in inhibiting RET kinase activity, suggesting that this compound may share similar properties .
  • Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell proliferation in cancer models. This is particularly relevant in the context of RET wildtype and gatekeeper mutation-driven cancers, where it has been shown to reduce cell viability significantly .

Efficacy Studies

A summary of findings from various studies is presented in the table below:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzamide DerivativesRET Kinase InhibitionModerate to high potency in ELISA assays.
4-chloro-benzamide DerivativesCell Proliferation InhibitionSignificant reduction in viability of RET-driven cells.
Imidazopyridine DerivativesGABAA Receptor ModulationSelective inhibition observed with potential therapeutic implications.

Case Studies

  • Cancer Therapy Applications : In a study evaluating benzamide derivatives for cancer treatment, compounds similar to this compound were found to effectively inhibit RET kinase activity both at molecular and cellular levels. This suggests a promising avenue for further development as anti-cancer agents .
  • GABA Receptor Interaction : Another investigation into imidazopyridine derivatives highlighted their selective interaction with GABAA receptors, indicating potential applications in neurological disorders alongside their anti-cancer properties .

Q & A

Basic Research Question

  • X-ray crystallography resolves the 3D arrangement, confirming the imidazo[1,2-a]pyridine scaffold and substituent orientations. For example, a related BTK kinase inhibitor complex (PDB: 8HZ) shows π-π stacking between the chlorophenyl group and kinase residues .
  • NMR spectroscopy identifies key protons (e.g., aromatic δ 7.38–8.62 ppm) and coupling constants (J = 6.4–7.6 Hz) to confirm regiochemistry .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing .

What in vitro and in vivo models are used to evaluate its biological activity, particularly kinase inhibition?

Advanced Research Question

  • Kinase inhibition assays: BTK kinase inhibition is measured via IC50_{50} values using fluorescence polarization (FP) assays. A structurally similar compound (PDB: N66) showed IC50_{50} = 16.8 nM in rheumatoid arthritis models .
  • Anticancer activity: MTT assays on cancer cell lines (e.g., MCF-7) evaluate cytotoxicity, with IC50_{50} values compared to controls like cisplatin .
  • In vivo models: Antiulcer activity is tested in rodent gastric secretion models, measuring reductions in H+^+/K+^+-ATPase activity .

How do computational methods like DFT and molecular docking contribute to understanding its mechanism?

Advanced Research Question

  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the 4-chlorophenyl group’s electron-withdrawing nature increases electrophilicity at the imidazo nitrogen .
  • Molecular docking (e.g., AutoDock Vina) simulates binding to BTK kinase, revealing key interactions:
    • Hydrogen bonding between the fluorobenzamide carbonyl and Lys430.
    • Hydrophobic contacts with Tyr476 and Phe413 .

What structure-activity relationship (SAR) insights guide the optimization of its pharmacological profile?

Advanced Research Question

  • Substituent effects:
    • The 4-chlorophenyl group enhances kinase binding via hydrophobic interactions .
    • Fluorine at the benzamide position improves metabolic stability by reducing CYP450-mediated oxidation .
  • Bioisosteric replacements: Replacing bromine with methylamino groups (e.g., in compound 8Q5) boosts solubility without compromising potency .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies in IC50_{50} values (e.g., 16.8 nM vs. 38.1 nM for similar compounds) may arise from:

  • Assay variability: Differences in ATP concentrations in kinase assays .
  • Cell line specificity: Variations in membrane permeability or efflux pump expression (e.g., MDR1 in cancer cells) .
  • Metabolic stability: Thiocyanate metabolite formation (observed in antiulcer analogs) can alter in vivo efficacy .

Methodological Recommendations:

  • Standardize assay conditions (e.g., ATP = 1 mM).
  • Use isogenic cell lines to control for genetic variability.
  • Validate metabolites via LC-MS/MS profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.